REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([CH2:7][CH3:8])[NH:5][CH:6]=1.[OH-:9].[Na+].[CH2:11]=O>C(O)C>[Br:1][C:2]1[N:3]=[C:4]([CH2:7][CH3:8])[NH:5][C:6]=1[CH2:11][OH:9] |f:1.2|
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(NC1)CC
|
Name
|
|
Quantity
|
244 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with chloroform-methanol (4/1) and insoluble matter
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform/methanol=49:1–19:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(NC1CO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |